molecular formula C14H18N4 B11868665 1-(2-Methylquinazolin-4-yl)piperidin-4-amine

1-(2-Methylquinazolin-4-yl)piperidin-4-amine

Cat. No.: B11868665
M. Wt: 242.32 g/mol
InChI Key: XUKWADNSBCHYGV-UHFFFAOYSA-N
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Description

1-(2-Methylquinazolin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a quinazoline core fused with a piperidin-4-amine moiety. Quinazoline, a bicyclic structure containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets such as kinases, enzymes, and nucleic acids.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

1-(2-methylquinazolin-4-yl)piperidin-4-amine

InChI

InChI=1S/C14H18N4/c1-10-16-13-5-3-2-4-12(13)14(17-10)18-8-6-11(15)7-9-18/h2-5,11H,6-9,15H2,1H3

InChI Key

XUKWADNSBCHYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCC(CC3)N

Origin of Product

United States

Preparation Methods

Quinazoline Core Synthesis

The 2-methylquinazoline scaffold is synthesized via cyclocondensation of 2-aminobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Alternative routes employ 2-methylanthranilic acid and formamide under microwave irradiation, achieving >85% yield within 30 minutes.

Key reaction :

2-Methylanthranilic acid+FormamideΔ,ZnCl22-Methylquinazolin-4(3H)-oneChlorination4-Chloro-2-methylquinazoline\text{2-Methylanthranilic acid} + \text{Formamide} \xrightarrow{\Delta, \text{ZnCl}_2} \text{2-Methylquinazolin-4(3H)-one} \rightarrow \text{Chlorination} \rightarrow \text{4-Chloro-2-methylquinazoline}

Catalytic Hydrogenation and Deprotection Strategies

Benzyl-protected intermediates, common in piperidine synthesis, require deprotection via hydrogenolysis. The patent method employs 10% palladium on carbon under hydrogen gas (20 kg/cm²) at 110–120°C, achieving quantitative deprotection within 3 hours. Critical parameters include solvent choice (toluene > benzene for azeotropic water removal) and catalyst loading (5–10 wt%).

Example protocol :

  • Dissolve 1-benzyl-4-piperidinylpiperidine (200 g) in toluene (600 mL).

  • Add 10% Pd/C (10 g), purge with H₂, and heat at 115°C for 3 hours.

  • Filter catalyst, concentrate, and precipitate as dihydrochloride salt (ethanol/ether).

Solubility and Stability Considerations

The incorporation of 4-amino-piperidine enhances aqueous solubility compared to unsubstituted analogues. Nephelometry data for related compounds (e.g., 55 and 56 ) demonstrate solubility improvements of 3–5× at pH 6.5 when using 4-amino-1-methylpiperidinyl groups. Metabolic stability in human liver microsomes correlates with electron-donating substituents, reducing oxidative deamination.

Table 1: Comparative Solubility and Metabolic Stability

CompoundSolubility (µg/mL, pH 6.5)Hepatic Extraction Ratio
55 28.4 ± 2.10.32
56 24.9 ± 1.80.41

Analytical Characterization and Purity Control

Final products are characterized via 1H^1\text{H}-NMR, LC-MS, and elemental analysis. Recrystallization from ethanol/ether mixtures yields the dihydrochloride salt with >99% purity (HPLC). Residual solvent limits (toluene < 500 ppm) are verified by GC-MS.

Critical NMR signals :

  • Quinazoline H-5: δ 8.72 (s, 1H)

  • Piperidine H-2: δ 3.21 (m, 2H)

  • NH₂: δ 1.98 (br s, 2H)

Industrial Scalability and Cost Efficiency

The patent route emphasizes cost-effective starting materials (benzylamine, methyl acrylate) and mild conditions amenable to large-scale production. Dieckmann condensation and hydrogenolysis steps achieve 65–75% overall yield, with palladium catalyst recycling reducing costs. Environmental impact is minimized via solvent recovery (toluene, ethyl acetate).

Applications and Pharmacological Relevance

While direct studies on 1-(2-Methylquinazolin-4-yl)piperidin-4-amine are limited, analogues with 4-amino-piperidine substituents exhibit antimalarial activity (EC₅₀ = 10–50 nM). Enhanced blood-brain barrier penetration is hypothesized due to the amine’s basicity (predicted pKₐ = 8.9) .

Chemical Reactions Analysis

1-(2-Methylquinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles to form substituted products.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinazoline and piperidine derivatives .

Scientific Research Applications

1-(2-Methylquinazolin-4-yl)piperidin-4-amine is a chemical compound with a molecular formula of C13H16N4, characterized by a piperidine ring attached to a 2-methylquinazoline moiety. The compound's structure, featuring a piperidine ring substituted at the 4-position with an amine group and a quinazoline attached at the 1-position, contributes to its potential biological activity and applicability in medicinal chemistry.

Potential Applications
1-(2-Methylquinazolin-4-yl)piperidin-4-amine has potential applications in pharmaceutical development due to its biological activity. Compounds with similar structures have demonstrated potential as antitumor agents, kinase inhibitors, and neuroprotective agents. Interaction studies have explored its binding affinity to biological targets, which is crucial for understanding how structural modifications affect its potency and selectivity.

Compound NameStructural FeaturesBiological Activity
1-(7-Methylquinazolin-4-yl)piperidin-4-amineSimilar quinazoline structurePotential antitumor activity
1-(2-Chloroquinazolin-4-yl)piperidin-4-aminesHalogen substitution on quinazolineEnhanced kinase inhibition
2-(Piperidin-4-yloxy)quinazolinaminesEther linkage instead of amineNeuroprotective effects

Mechanism of Action

The mechanism of action of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine, emphasizing differences in core structures, substituents, and biological activities.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings
1-(2-Methylquinazolin-4-yl)piperidin-4-amine Quinazoline 2-Methyl ~283.3 (calculated) Hypothetical: Kinase/Enzyme Inhibition Inferred activity from quinazoline analogs
Compound 10 () Quinoline 6-Cl, 3-(3,5-Difluorophenyl) 340.2 (M+H) HIV-1 nucleoside analog Potent antiviral activity; oral bioavailability demonstrated
DDO-02003 () Benzo[d]oxazole 4-Methoxyphenyl, benzoxazole 435.3 (M+H) Kv1.5 Potassium Channel Modulator activity; potential antiarrhythmic effects
Compound 33g () Dihydrobenzo[d]ioxin Amide/urea/imidazolidinone side chains ~450 (estimated) α2-Adrenoceptor antagonist High selectivity for α2 vs. α1/D2 receptors; oral efficacy in CNS models
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine () Pyrimidine 6-Chloro 249.14 Unspecified (precursor for radiochemistry) Brominated analogs used in radiopharmaceutical synthesis
N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxyquinazolin-4-amine () Quinazoline 6,7-Dimethoxy, benzyl, diazepane 514.6 Kinase/Enzyme Target (hypothetical) Structural complexity suggests kinase inhibition potential

Structural Analysis and Implications

Core Heterocycle Variations
  • Quinazoline vs. Quinoline: Quinazoline’s dual nitrogen atoms (vs. The 2-methyl group in the target compound may improve metabolic stability compared to halogenated quinoline derivatives (e.g., Compound 10) .
  • Pyrimidine vs.
Substituent Effects
  • Halogenation : Chlorine (Compound 10) or bromine () substituents enhance electrophilicity, improving binding to hydrophobic pockets but increasing toxicity risks.
  • Methoxy and Methyl Groups : Methoxy groups (e.g., ) improve solubility, while methyl groups balance lipophilicity and steric effects .

Biological Activity

1-(2-Methylquinazolin-4-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its structure, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Compound Structure

The molecular formula of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine is C13H16N4. The compound features a piperidine ring substituted at the 4-position with an amine group and a 2-methylquinazoline moiety at the 1-position. This unique structural combination is believed to contribute to its biological activity and potential therapeutic applications.

Biological Activity

Research has indicated that 1-(2-Methylquinazolin-4-yl)piperidin-4-amine exhibits several biological activities, particularly in the fields of oncology and neuropharmacology. The following table summarizes key findings related to its biological activity:

Activity Description
Antitumor Activity Similar compounds have shown potential as inhibitors of cancer cell proliferation.
Neuroprotective Effects The compound may interact with neuroreceptors, providing protection against neurodegenerative diseases.
Kinase Inhibition It has been studied for its ability to inhibit specific kinases involved in cancer signaling pathways.

The mechanism of action for 1-(2-Methylquinazolin-4-yl)piperidin-4-amine involves its interaction with various molecular targets:

  • Kinase Inhibition : The compound may act as an ATP-competitive inhibitor, selectively targeting protein kinases involved in cancer cell signaling pathways, such as the PI3K-AKT-mTOR pathway .
  • Receptor Modulation : It may also bind to specific receptors in the nervous system, influencing neurotransmitter release and contributing to its neuroprotective effects.

Comparative Analysis with Similar Compounds

1-(2-Methylquinazolin-4-yl)piperidin-4-amine shares structural similarities with other compounds that exhibit noteworthy biological activities. Below is a comparison table highlighting some related compounds:

Compound Name Structural Features Biological Activity
1-(7-Methylquinazolin-4-yl)piperidin-4-amineSimilar quinazoline structurePotential antitumor activity
1-(2-Chloroquinazolin-4-yl)piperidin-4-aminesHalogen substitution on quinazolineEnhanced kinase inhibition
2-(Piperidin-4-yloxy)quinazolinaminesEther linkage instead of amineNeuroprotective effects

The presence of both a basic amine and an aromatic heterocyclic system in these compounds allows for versatile interactions within biological systems, enhancing their pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine:

  • Antitumor Efficacy : A study highlighted that derivatives of quinazolines showed significant antitumor activity in vitro against various cancer cell lines, suggesting that modifications to the quinazoline structure can enhance efficacy .
  • Neuroprotection : Research indicated that compounds similar to 1-(2-Methylquinazolin-4-yl)piperidin-4-amine demonstrated protective effects on neuronal cells exposed to toxic agents, potentially offering therapeutic avenues for neurodegenerative disorders .
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of related compounds, demonstrating promising results in reducing tumor growth and improving survival rates .

Q & A

Basic: What are the common synthetic routes for 1-(2-Methylquinazolin-4-yl)piperidin-4-amine, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves coupling a quinazoline scaffold with a piperidine-4-amine derivative. Key steps include:

  • Quinazoline Core Formation : Anthranilic acid derivatives are condensed with nitriles or amidines under acidic conditions to form the quinazoline ring .
  • Piperidine Substitution : The 4-amino group on piperidine reacts with the quinazoline’s 4-position via nucleophilic aromatic substitution (SNAr). Catalysts like palladium (for cross-couplings) or bases (e.g., triethylamine) are critical for regioselectivity .
  • Purification : Reverse-phase HPLC or column chromatography (eluent: ACN/H₂O gradients) is used to isolate the product .
    Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 48h to 6h) and improves yield (from ~50% to >80%) by enhancing reaction homogeneity .

Basic: How is the molecular structure of 1-(2-Methylquinazolin-4-yl)piperidin-4-amine characterized, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry. For example, the quinazoline C4 proton appears as a singlet (~δ 8.10 ppm), while piperidine protons show splitting patterns between δ 1.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calcd. for C₁₄H₁₇N₅: 263.1485) .
  • X-ray Crystallography : Resolves steric effects of the 2-methyl group on quinazoline-piperidine dihedral angles, critical for docking studies .

Advanced: How do structural modifications (e.g., substituents on quinazoline or piperidine) affect the compound’s bioactivity?

Methodological Answer:

  • Quinazoline Modifications : Adding electron-withdrawing groups (e.g., nitro at C6) enhances binding to kinase ATP pockets by increasing electrophilicity. For example, 6-nitro derivatives show 10× higher IC₅₀ against EGFR than the parent compound .
  • Piperidine Tweaks : N-Benzylation (vs. N-ethyl) improves blood-brain barrier permeability, as shown in logP assays (ΔlogP = +1.2) .
  • Data-Driven Approach : Use QSAR models to correlate substituent Hammett constants (σ) with inhibitory activity. A table of key analogs is shown below:
Substituent (Quinazoline C2)IC₅₀ (EGFR, nM)logP
Methyl (parent)2502.1
Nitro251.8
Methoxy1802.3

Advanced: What mechanistic insights explain contradictory data in kinase inhibition assays for this compound?

Methodological Answer:
Contradictions arise from assay conditions and target promiscuity:

  • ATP Competition : At high ATP concentrations (>1 mM), IC₅₀ values increase 5-fold due to competitive binding. Use low-ATP (≤100 µM) conditions for accurate measurements .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., unintended activity on JAK2). Dose-response curves with Hill slopes >1 suggest multi-kinase activity .
  • Cellular Context : Differences in cell permeability (measured via Caco-2 assays) or efflux pumps (e.g., P-gp) can mask in vitro activity. Use transporter inhibitors (e.g., verapamil) to validate .

Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for this compound?

Methodological Answer:

  • Prodrug Strategies : Convert the 4-amine to a tert-butyl carbamate, improving oral bioavailability (AUC increased by 3× in murine models) .
  • Formulation : Nanoemulsions (e.g., lipid-based carriers) reduce hepatic first-pass metabolism. Particle size <200 nm optimizes RES evasion .
  • Metabolic Studies : Use LC-MS/MS to identify major metabolites. For example, CYP3A4-mediated N-dealkylation is a primary clearance route; co-administration with CYP inhibitors (e.g., ketoconazole) extends half-life .

Basic: What are the primary computational tools for predicting this compound’s binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding to targets like HDAC7. Grids centered on the catalytic zinc ion (resolution: 0.375 Å) yield accurate poses .
  • MD Simulations : GROMACS runs (100 ns, NPT ensemble) assess stability of the quinazoline-piperidine hinge region in kinase binding pockets .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions (e.g., van der Waals vs. electrostatic) for lead optimization .

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